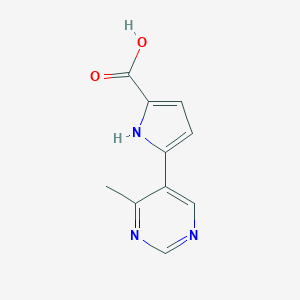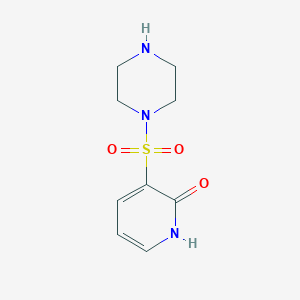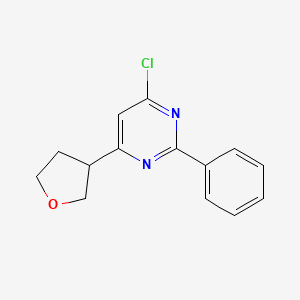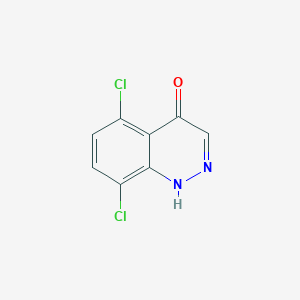
(3-Cyclopropylpyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyclopropylpyridin-2-yl)methanol is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol It is a derivative of pyridine, featuring a cyclopropyl group attached to the third position of the pyridine ring and a methanol group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropylpyridin-2-yl)methanol typically involves the reaction of cyclopropyl derivatives with pyridine-based intermediates. One common method is the reaction of 3-cyclopropylpyridine with formaldehyde under basic conditions to yield the desired methanol derivative . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as zeolites, can also be employed to improve the selectivity and rate of the reaction . These methods are designed to be scalable and cost-effective, making the compound accessible for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Cyclopropylpyridin-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylpyridine derivative without the methanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-cyclopropylpyridine-2-carboxylic acid.
Reduction: Formation of 3-cyclopropylpyridine.
Substitution: Formation of 3-cyclopropylpyridine-2-yl halides or amines.
Applications De Recherche Scientifique
(3-Cyclopropylpyridin-2-yl)methanol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Cyclopropylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinemethanol: Similar structure but lacks the cyclopropyl group.
3-Cyclopropylpyridine: Similar structure but lacks the methanol group.
3-Cyclopropylpyridine-2-carboxylic acid: Oxidized form of (3-Cyclopropylpyridin-2-yl)methanol.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl and methanol groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(3-cyclopropylpyridin-2-yl)methanol |
InChI |
InChI=1S/C9H11NO/c11-6-9-8(7-3-4-7)2-1-5-10-9/h1-2,5,7,11H,3-4,6H2 |
Clé InChI |
CNCROZQHUGFJGU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(N=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11780771.png)

![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine](/img/structure/B11780788.png)


![3-[[4-(6-amino-7H-purin-8-yl)phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11780800.png)


![8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780810.png)





